4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one
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Overview
Description
4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazoles and pyrrolidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE typically involves the construction of the pyrrolidine ring followed by the introduction of the benzodiazole and fluorophenyl groups. The synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzodiazole Group: This step often involves the use of benzodiazole derivatives and suitable coupling reactions.
Addition of the Fluorophenyl Group: This can be done through substitution reactions using fluorophenyl derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(3,5-DIMETHYLPHENYL)PYRROLIDIN-2-ONE: Similar structure but with different substituents on the phenyl ring.
4-[1-(2-CYCLOHEXYLETHYL)-1H-BENZIMIDAZOL-2-YL]-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE: Contains a benzimidazole group instead of a benzodiazole group.
Uniqueness
The uniqueness of 4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds .
Properties
Molecular Formula |
C25H28FN3O |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C25H28FN3O/c26-20-10-4-6-12-22(20)29-17-19(16-24(29)30)25-27-21-11-5-7-13-23(21)28(25)15-14-18-8-2-1-3-9-18/h4-7,10-13,18-19H,1-3,8-9,14-17H2 |
InChI Key |
XGUJBBIUYSQHJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F |
Origin of Product |
United States |
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